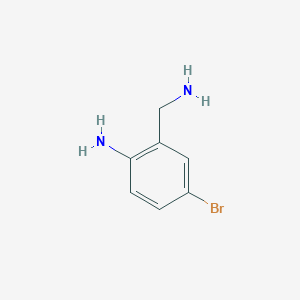

2-(Aminomethyl)-4-bromoaniline

CAS No.: 771583-12-1

Cat. No.: VC3812272

Molecular Formula: C7H9BrN2

Molecular Weight: 201.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 771583-12-1 |

|---|---|

| Molecular Formula | C7H9BrN2 |

| Molecular Weight | 201.06 g/mol |

| IUPAC Name | 2-(aminomethyl)-4-bromoaniline |

| Standard InChI | InChI=1S/C7H9BrN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4,9-10H2 |

| Standard InChI Key | JXPHLUCMHXXHEJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)CN)N |

| Canonical SMILES | C1=CC(=C(C=C1Br)CN)N |

Introduction

Chemical Identity and Structural Characteristics

Table 1: Fundamental Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 771583-12-1 | |

| Molecular Formula | C₇H₉BrN₂ | |

| Molecular Weight | 201.064 g/mol | |

| Exact Mass | 199.994904 g/mol | |

| SMILES Notation | NCC1=C(N)C=CC(Br)=C1 |

The compound’s planar aromatic ring system and polar functional groups contribute to its solubility in polar organic solvents and reactivity in substitution reactions .

Synthesis and Production Pathways

Challenges in Synthesis

The aminomethyl group’s electron-donating nature may direct bromination to the para position, but competing ortho/meta substitution remains a risk. Optimizing reaction parameters such as solvent polarity (e.g., cyclohexane vs. dichloroethane) and temperature is critical to achieving high regioselectivity .

Physical and Chemical Properties

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.572–1.6 g/cm³ | |

| Boiling Point | 308.5±27.0°C | |

| Flash Point | 140.3±23.7°C | |

| Vapor Pressure | 0.0±0.7 mmHg (25°C) | |

| LogP (Octanol-Water) | 0.92 | |

| pKa | 9.30±0.10 |

The low vapor pressure indicates limited volatility at room temperature, while the moderate LogP value suggests balanced hydrophilicity/lipophilicity, making it suitable for reactions in both aqueous and organic phases .

Spectroscopic Characteristics

Although spectroscopic data (e.g., NMR, IR) are absent in the provided sources, the compound’s structure implies:

-

NMR: Distinct aromatic proton signals for the bromine-substituted ring (δ 7.2–7.6 ppm) and aminomethyl group (δ 3.3–3.8 ppm).

-

IR: Stretching vibrations for N-H (3350 cm⁻¹), C-Br (600 cm⁻¹), and C-N (1250 cm⁻¹).

Applications and Industrial Relevance

Pharmaceutical Intermediates

Brominated anilines are pivotal in synthesizing bioactive molecules. For example, 2-(aminomethyl)-4-bromoaniline could serve as a precursor for:

-

Anticancer Agents: Coordination complexes with platinum or ruthenium, leveraging the amine’s ligand properties .

-

Antimicrobials: Functionalization via Suzuki coupling to introduce heterocyclic moieties.

Materials Science

The compound’s aromaticity and bromine atom make it a candidate for:

-

Polymer Modifiers: Incorporating bromine enhances flame retardancy in epoxy resins.

-

Liquid Crystals: Substituted anilines are used in mesogenic phase materials.

| Code | Hazard Statement | Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | Avoid ingestion |

| H315 | Causes skin irritation | Wear protective gloves |

| H319 | Causes serious eye irritation | Use eye protection |

| H335 | May cause respiratory irritation | Use in ventilated areas |

Recent Research and Electrochemical Behavior

Electrochemical Oxidation

Studies on 4-bromoaniline derivatives reveal complex oxidation mechanisms in acetonitrile, involving dimerization and debromination pathways . For 2-(aminomethyl)-4-bromoaniline, similar processes may yield:

-

Dimeric Products: Head-to-tail coupling at the amine groups.

-

Debromination: Formation of quinone-imine structures under anodic conditions .

Coordination Chemistry

Primik et al. (2010) demonstrated that aminomethyl-substituted anilines act as bidentate ligands in transition metal complexes, enhancing their cytotoxicity against cancer cell lines . This underscores the compound’s potential in medicinal inorganic chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume